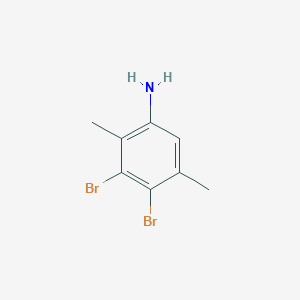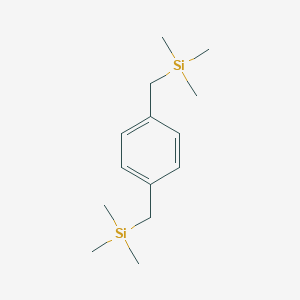
Silane, (1,4-phenylenebis(methylene))bis(trimethyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, (1,4-phenylenebis(methylene))bis(trimethyl) is an organosilicon compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a colorless liquid that is soluble in organic solvents and has a boiling point of 214°C. This compound is also known as Bis(trimethylsilyl)methylenebenzene or TMSB. The purpose of
作用機序
The mechanism of action of Silane, (1,4-phenylenebis(methylene))bis(trimethyl) is not well understood. However, it is believed that the compound acts as a charge carrier in organic semiconductors and facilitates the transport of electrons or holes through the material. It has also been suggested that the compound can act as a reducing agent and donate electrons to other molecules.
生化学的および生理学的効果
There is limited information available on the biochemical and physiological effects of Silane, (1,4-phenylenebis(methylene))bis(trimethyl). However, studies have shown that the compound is relatively non-toxic and does not exhibit any significant cytotoxicity or genotoxicity. It has also been shown to be stable under physiological conditions and does not undergo any significant degradation.
実験室実験の利点と制限
One of the major advantages of Silane, (1,4-phenylenebis(methylene))bis(trimethyl) is its ease of synthesis and purification. The compound can be synthesized in relatively high yields and purified using standard column chromatography techniques. It is also relatively stable and can be stored for extended periods without significant degradation.
One of the limitations of Silane, (1,4-phenylenebis(methylene))bis(trimethyl) is its limited solubility in water. This can make it difficult to use in aqueous-based experiments. Additionally, the compound is relatively expensive and may not be suitable for large-scale applications.
将来の方向性
There are several potential future directions for the research on Silane, (1,4-phenylenebis(methylene))bis(trimethyl). One of the major areas of interest is the development of new semiconducting materials based on this compound. The synthesis of novel conjugated polymers and other organic semiconductors could lead to the development of more efficient and cost-effective electronic devices.
Another potential area of research is the use of Silane, (1,4-phenylenebis(methylene))bis(trimethyl) in the field of catalysis. The compound has been shown to exhibit catalytic activity in certain reactions, and further studies could lead to the development of new catalysts with improved activity and selectivity.
Conclusion:
In conclusion, Silane, (1,4-phenylenebis(methylene))bis(trimethyl) is a versatile compound with potential applications in various fields. Its ease of synthesis and purification, as well as its relatively non-toxic nature, make it an attractive candidate for further research. The development of new semiconducting materials and catalysts based on this compound could lead to significant advancements in the fields of electronics and chemistry.
合成法
The synthesis of Silane, (1,4-phenylenebis(methylene))bis(trimethyl) involves the reaction of bis(trimethylsilyl)methane with 1,4-dibromobenzene in the presence of a palladium catalyst. This reaction produces the desired compound along with tetramethyldisiloxane as a byproduct. The yield of the reaction is around 60%, and the purity of the product can be improved by using column chromatography.
科学的研究の応用
Silane, (1,4-phenylenebis(methylene))bis(trimethyl) has been extensively studied for its potential applications in various fields. One of the major applications of this compound is in the field of organic electronics. It has been used as a precursor for the synthesis of novel semiconducting materials that can be used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). It has also been used as a building block for the synthesis of conjugated polymers that exhibit high charge carrier mobility and excellent photovoltaic properties.
特性
CAS番号 |
17557-09-4 |
|---|---|
製品名 |
Silane, (1,4-phenylenebis(methylene))bis(trimethyl |
分子式 |
C14H26Si2 |
分子量 |
250.53 g/mol |
IUPAC名 |
trimethyl-[[4-(trimethylsilylmethyl)phenyl]methyl]silane |
InChI |
InChI=1S/C14H26Si2/c1-15(2,3)11-13-7-9-14(10-8-13)12-16(4,5)6/h7-10H,11-12H2,1-6H3 |
InChIキー |
IYXXYCYJDDVART-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)CC1=CC=C(C=C1)C[Si](C)(C)C |
正規SMILES |
C[Si](C)(C)CC1=CC=C(C=C1)C[Si](C)(C)C |
その他のCAS番号 |
17557-09-4 |
同義語 |
Silane,[1,4-phenylenebis(methylene)]bis[trimethyl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



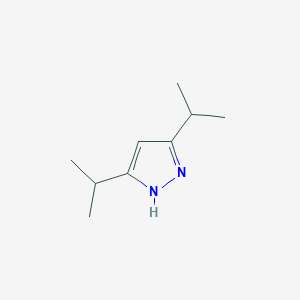
![Barium 4-[(4-chloro-5-methyl-2-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate](/img/structure/B91165.png)
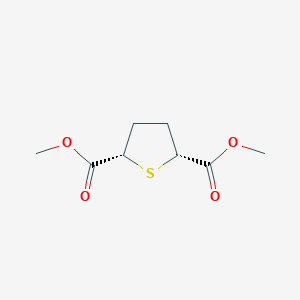
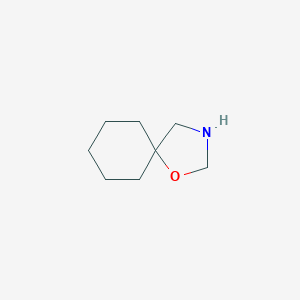
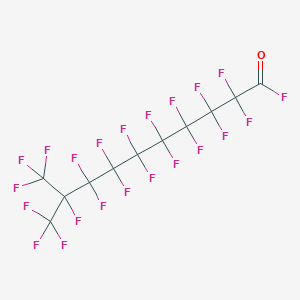
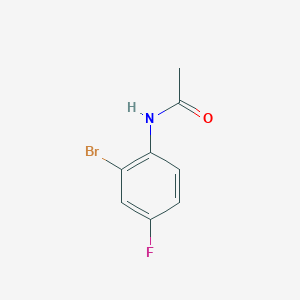
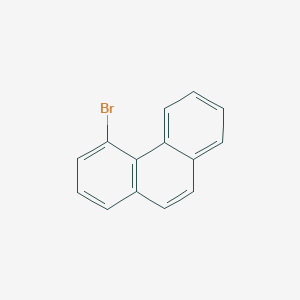

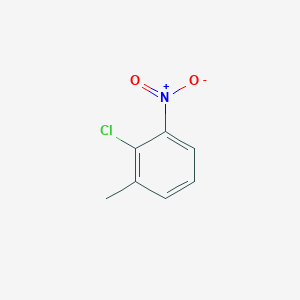
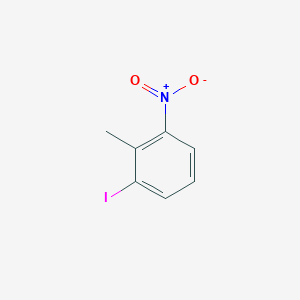
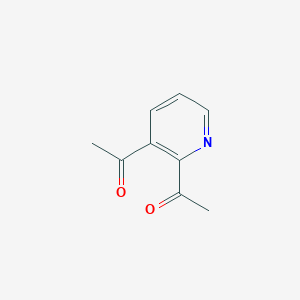
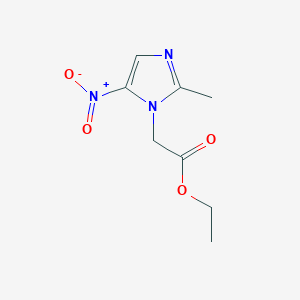
![Spiro[2.5]octane-1-carboxylic Acid](/img/structure/B91185.png)
